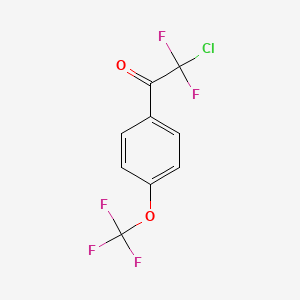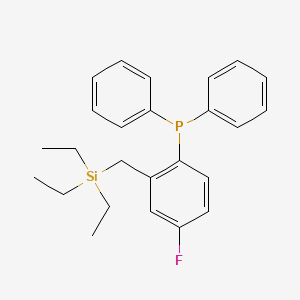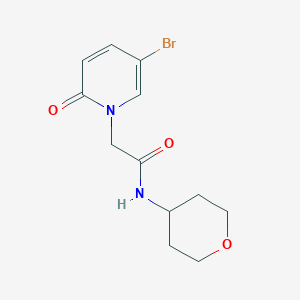
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an oxo group at the 2-position, and an acetamide group linked to a tetrahydropyran moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide typically involves the following steps:
Oxidation: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Tetrahydropyran Attachment: The final step involves the attachment of the tetrahydropyran moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Hydroxylated pyridine derivatives.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(5-Fluoro-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with a fluorine atom instead of bromine.
2-(5-Iodo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 5-position of the pyridine ring in 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(tetrahydro-2h-pyran-4-yl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness can be exploited in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
2-(5-bromo-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-1-2-12(17)15(7-9)8-11(16)14-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8H2,(H,14,16) |
Clé InChI |
SRYDWVYNAGBWQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC(=O)CN2C=C(C=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


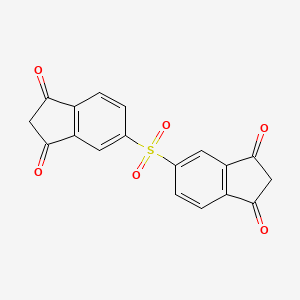
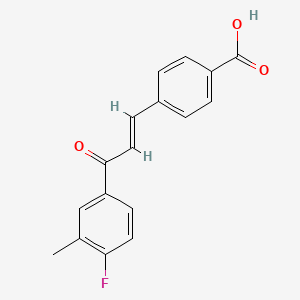
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
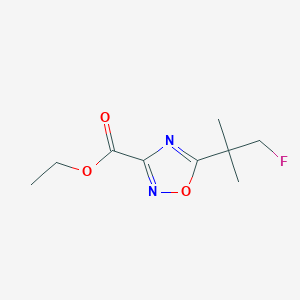
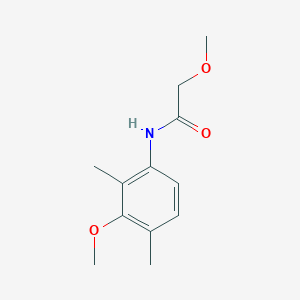
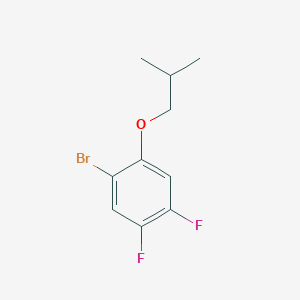
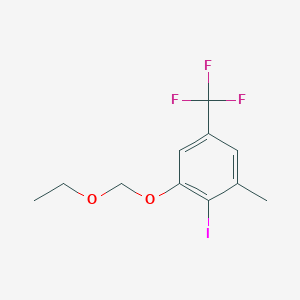
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)


![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
